molecular formula C14H8N2O8 B15249966 [2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid

[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid

Katalognummer: B15249966
Molekulargewicht: 332.22 g/mol
InChI-Schlüssel: LFPOFEDTXXYYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is notable for its four carboxylic acid groups attached at the 3, 3’, 6, and 6’ positions. It is used in various scientific research applications due to its unique chemical properties and ability to form complexes with metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method allows for the efficient production of bipyridine derivatives.

Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can produce large quantities of the compound under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid can undergo oxidation reactions, particularly at the carboxylic acid groups.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted bipyridine derivatives, which can be further utilized in coordination chemistry and other applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, the compound is used to study metal ion interactions with biomolecules. It can also be employed in the design of metal-based drugs and diagnostic agents.

Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in the development of therapeutic agents, particularly in cancer treatment and imaging .

Industry: In industrial applications, [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid is used in the synthesis of dyes, pigments, and other materials. Its coordination complexes are also explored for use in dye-sensitized solar cells and other energy-related applications .

Wirkmechanismus

The mechanism of action of [2,2’-Bipyridine]-3,3’,6,6’-tetracarboxylic acid involves its ability to chelate metal ions through its nitrogen atoms and carboxylic acid groups. This chelation forms stable complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the context of the application, such as catalysis or drug development .

Eigenschaften

Molekularformel

C14H8N2O8

Molekulargewicht

332.22 g/mol

IUPAC-Name

6-(3,6-dicarboxypyridin-2-yl)pyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C14H8N2O8/c17-11(18)5-1-3-7(13(21)22)15-9(5)10-6(12(19)20)2-4-8(16-10)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI-Schlüssel

LFPOFEDTXXYYBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1C(=O)O)C2=C(C=CC(=N2)C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.